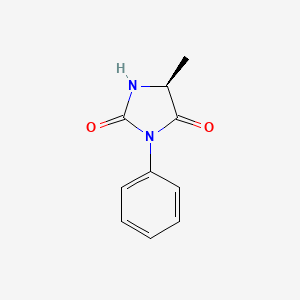

(S)-5-Methyl-3-phenylimidazolidine-2,4-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

(5S)-5-methyl-3-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C10H10N2O2/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)/t7-/m0/s1 |

InChI Key |

BICWSFBFTRDBMN-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N(C(=O)N1)C2=CC=CC=C2 |

Canonical SMILES |

CC1C(=O)N(C(=O)N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Methyl-3-phenylimidazolidine-2,4-dione typically involves the reaction of an appropriate amine with a diketone. One common method is the condensation of (S)-phenylglycinol with methylglyoxal under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Condensation Reactions

The compound participates in condensation reactions due to its reactive carbonyl groups. For example:

-

Reacts with primary amines to form substituted hydantoins or larger heterocycles via nucleophilic attack at the carbonyl carbons .

-

In multi-component reactions, it combines with ethyl pyruvate and phenyl isocyanate under basic conditions to yield 5-ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione .

Key Conditions :

Nucleophilic Additions

The carbonyl groups undergo nucleophilic additions:

-

Grignard reagents attack the C2 carbonyl, forming alcohols after hydrolysis .

-

Phenyl isocyanate reacts with the N1 nitrogen to introduce aryl groups, as seen in the synthesis of 1,3,5-triphenylimidazolidine-2,4-dione derivatives .

Example :

Ring-Opening Reactions

Under alkaline conditions, the imidazolidine ring undergoes hydrolysis:

-

Base-catalyzed hydrolysis (e.g., NaOH) cleaves the ring, yielding ureidocarboxylic acids .

-

The rate of hydrolysis increases with electron-withdrawing substituents on the phenyl ring (e.g., -NO₂, -Cl) .

Kinetic Data :

| Substituent (X) | Rate Constant (k, s⁻¹) |

|---|---|

| H | 0.012 |

| Cl | 0.034 |

| NO₂ | 0.058 |

Oxidation and Reduction

-

Oxidation : Mild oxidizing agents (e.g., SeO₂) convert the compound to N-sulfonyl derivatives .

-

Reduction : Catalytic hydrogenation or LiAlH₄ reduces carbonyls to alcohols or amines .

Example Oxidation Pathway :

Halogenation

Electrophilic halogenation occurs at the phenyl ring:

-

Chlorination or bromination introduces halogens at para positions, enhancing biological activity (e.g., anticonvulsant properties) .

Substituent Effects on CB1 Receptor Affinity :

| X (Position) | Kᵢ (nM) |

|---|---|

| H | 353 |

| Cl | 243 |

| Br | 216 |

Crystal Packing and Hydrogen Bonding

In the solid state, the compound forms centrosymmetric dimers via N–H···O hydrogen bonds (bond length: 2.89 Å) . These interactions stabilize the U-shaped conformation, influencing its reactivity in crystalline environments .

Mechanistic Insights

-

Base-Catalyzed Hydrolysis : Proceeds via a tetrahedral intermediate, with rate-limiting decomposition .

-

Multi-Component Reactions : Involve enamine intermediates and nucleophilic additions, as demonstrated in ethyl pyruvate-based syntheses .

This compound exhibits broad reactivity, driven by its electron-deficient carbonyl groups and stereoelectronic effects from the chiral center. Its applications span pharmaceuticals, materials science, and asymmetric synthesis, underscoring its importance in modern organic chemistry.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of imidazolidine-2,4-dione exhibit strong anticonvulsant properties. For instance, studies have shown that compounds like (S)-5-Methyl-3-phenylimidazolidine-2,4-dione can serve as effective agents in controlling seizures, positioning them as potential candidates for treating epilepsy and other neurological disorders .

Antibacterial Properties

The compound has been investigated for its antibacterial effects against various resistant bacterial strains. In a study focusing on the synthesis of new hydantoins, it was noted that derivatives of imidazolidine-2,4-dione displayed significant antibacterial activity, particularly against Gram-positive bacteria . This is crucial given the rising concern over antibiotic resistance.

Serotonin Receptor Antagonism

Recent developments have highlighted the compound's role as a serotonin 5-HT2A receptor antagonist. Compounds derived from this compound have shown promise in inhibiting platelet aggregation, suggesting potential applications in cardiovascular therapies . This mechanism could lead to novel treatments for conditions like thrombosis.

Antimicrobial Activity in Agriculture

The compound has also been explored for its agricultural applications, particularly its antimicrobial properties against plant pathogens. Studies demonstrated that derivatives of imidazolidine-2,4-dione effectively inhibited various fungi responsible for crop diseases such as rice sheath blight and cucumber damping-off . These findings suggest that these compounds could serve as natural fungicides in agricultural practices.

Summary of Case Studies

Mechanism of Action

The mechanism of action of (S)-5-Methyl-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (S)-5-Methyl-3-phenylimidazolidine-2,4-dione becomes evident when compared to analogs. Below is a detailed analysis:

Structural Analogs

Spectroscopic and Crystallographic Data

NMR :

X-ray Crystallography : Planar heterocyclic rings and twisted aromatic substituents are common in imidazolidinediones, as seen in the crystal structure of 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione .

Biological Activity

(S)-5-Methyl-3-phenylimidazolidine-2,4-dione, commonly referred to as a derivative of hydantoin, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is part of a larger family of imidazolidines that exhibit a variety of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its imidazolidine core with a methyl and phenyl substituent. Its molecular formula is , and it can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

- Antinociceptive Effects : Studies indicate that this compound may possess peripheral antinociceptive properties. In pharmacological tests, it demonstrated a significant reduction in pain responses in animal models, suggesting its potential as an analgesic agent .

- Cardiovascular Effects : The compound has been shown to induce hypotensive effects and bradycardia in experimental models. These cardiovascular effects are believed to result from decreased peripheral resistance and activation of endothelial muscarinic receptors leading to nitric oxide release .

- Antimicrobial Activity : Preliminary investigations into its antimicrobial properties have yielded mixed results. While some derivatives have shown activity against specific bacterial strains, the efficacy of this compound itself requires further exploration .

Antinociceptive Studies

A study conducted on various imidazolidinic derivatives, including this compound, assessed their pain-relieving properties using the Hot Plate test and other behavioral assays. The results indicated that while some compounds exhibited significant antinociceptive effects, this compound specifically showed effectiveness in peripheral models but not in central pain pathways .

Cardiovascular Studies

In another set of experiments focusing on cardiovascular responses, this compound was administered to rat models. The findings revealed a marked decrease in blood pressure and heart rate, attributed to its action on vascular smooth muscle and possible modulation of neurotransmitter release .

Antimicrobial Activity

Research evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria showed variable results. While some derivatives demonstrated effectiveness against pathogens like Escherichia coli, others did not exhibit significant antibacterial properties . This variability highlights the need for further studies to elucidate the mechanisms behind its antimicrobial activity.

Case Studies

| Study | Objective | Key Findings |

|---|---|---|

| Study 1 | Evaluate antinociceptive effects | Significant reduction in pain response in peripheral models |

| Study 2 | Assess cardiovascular impact | Induced hypotension and bradycardia in rat models |

| Study 3 | Investigate antimicrobial properties | Mixed results; some derivatives effective against E. coli |

Q & A

Q. What are the recommended synthetic routes for (S)-5-Methyl-3-phenylimidazolidine-2,4-dione, and how can enantiomeric purity be ensured?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving α-keto acids, amines, and isocyanates. For example, a three-component reaction using ethyl pyruvate, substituted aniline, and phenyl isocyanate under reflux conditions in a polar aprotic solvent (e.g., DMF) yields hydantoin derivatives. Enantiomeric purity is achieved using chiral auxiliaries or asymmetric catalysis. Chiral HPLC or circular dichroism (CD) spectroscopy should validate stereochemical integrity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms substituent positions and stereochemistry via coupling constants and chemical shifts.

- IR Spectroscopy : Identifies carbonyl (C=O) and NH stretching vibrations (~1700 cm⁻¹ and ~3300 cm⁻¹).

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding). Example crystallographic parameters for a related compound:

| Parameter | Value |

|---|---|

| Space group | Monoclinic, P2₁ |

| Unit cell (Å) | a = 8.54, b = 8.94, c = 23.44 |

| β angle (°) | 91.07 |

| R factor | 0.048 |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture and oxidizing agents. For handling, use PPE (gloves, lab coat) and conduct reactions in a fume hood. Monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for hydantoin derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line sensitivity, solvent effects). Standardize protocols:

- Use a common reference compound (e.g., positive control).

- Validate results across multiple assays (e.g., enzyme inhibition vs. cell viability).

- Apply cheminformatics tools to correlate structural motifs (e.g., substituent electronic effects) with activity trends .

Q. How can computational modeling optimize the design of this compound analogs?

- Methodological Answer :

- Docking Studies : Predict binding affinity to target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina.

- QSAR Analysis : Relate substituent properties (e.g., logP, Hammett constants) to bioactivity.

- MD Simulations : Assess stability of ligand-receptor complexes over nanoseconds .

Q. What experimental designs are suitable for studying environmental fate and ecotoxicity?

- Methodological Answer :

- Fate Studies : Use OECD 307 guidelines to evaluate biodegradation in soil/water systems. Monitor metabolites via LC-MS.

- Ecotoxicology : Apply tiered testing:

Acute toxicity (Daphnia magna, LC50).

Chronic effects (algal growth inhibition).

Trophic transfer studies in microcosms.

Reference ISO 6341 for standardized protocols .

Q. How to resolve crystallographic disorder in imidazolidine-dione derivatives during structural analysis?

- Methodological Answer :

- Data Collection : Use low-temperature (100 K) measurements to reduce thermal motion.

- Refinement : Apply anisotropic displacement parameters and occupancy refinement for disordered atoms.

- Validation : Check using tools like PLATON or CCDC Mercury to ensure R-factors < 0.05 .

Data Contradiction and Reproducibility

Q. Why might synthetic yields vary significantly across studies, and how can reproducibility be improved?

- Methodological Answer : Yield variations stem from:

- Solvent purity (e.g., trace water in DMF).

- Reaction atmosphere (O₂ vs. N₂).

- Catalyst aging.

Solutions : - Report detailed reaction conditions (e.g., solvent batch, degassing method).

- Use internal standards (e.g., 1,3,5-trimethoxybenzene) for NMR yield quantification .

Research Design Considerations

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Methodological Answer :

Q. How to design a long-term stability study for formulation development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.